N-(4-bromophenyl)sulfamide
Overview
Description
N-(4-bromophenyl)sulfamide is a compound that has been mentioned in the context of being a useful synthetic intermediate in the synthesis of Macitentan , an orally active, potent dual endothelin receptor antagonist used for pulmonary arterial hypertension .
Synthesis Analysis
The synthesis of compounds similar to this compound has been discussed in the literature . These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, belonging to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Scientific Research Applications
Ring Opening of Cyclic Sulfamidates
N-(4-bromophenyl)sulfamide derivatives demonstrate potential in the regioselective ring opening of cyclic primary and secondary N-Boc sulfamidates. This process, which proceeds with clean inversion of stereochemistry in secondary sulfamidates, is notable for its good to excellent yields. Such chemical reactions expand the scope of bromophenyl metal reagents, previously limited to aziridines, to secondary substrates (Hebeisen, Weiss, Alker, & Staempfli, 2011).
Carbonic Anhydrase Isoenzyme Inhibitors
Sulfamide compounds, including those derived from this compound, have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These new sulfamides displayed inhibitory constants in the micro-submicromolar range, suggesting potential use in targeting specific isoenzymes for therapeutic purposes (Akıncıoğlu, Akbaba, Göçer, Göksu, Gülçin, & Supuran, 2013).
Therapeutic Agents Design
Sulfamide, a simple molecule that incorporates the sulfonamide functionality, is used in the design of biologically active derivatives with pharmacological applications. Substituted sulfamide derivatives are being exploited in the design of various therapeutic agents. These derivatives have been shown to inhibit a variety of enzymes, including carbonic anhydrases, aspartic proteases, serine proteases, metalloproteases, and others. The sulfamide moiety plays crucial roles in binding the inhibitor to the active site cavity of these enzymes (Winum, Scozzafava, Montero, & Supuran, 2006).
Broad-spectrum Anticonvulsants
This compound derivatives have shown promise as broad-spectrum anticonvulsants. One compound, in particular, exhibited excellent anticonvulsant activity in rodent models against various types of seizures. Its ability to inhibit voltage-gated Na(+) channels and N-type Ca(2+) channels, along with its effectiveness as a K(+) channel opener, suggests potential in treating multiple forms of epilepsy, including refractory epilepsy (McComsey et al., 2013).
Molecular Electronics Building Blocks
Certain bromophenyl derivatives, potentially including this compound, serve as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires in molecular electronics. Their use in efficient synthetic transformations highlights their utility as building blocks in this field (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Mechanism of Action
Target of Action
N-(4-bromophenyl)sulfamide belongs to the class of sulfonamides, which are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
The compound inhibits dihydropteroate synthetase by mimicking the natural substrate, para-aminobenzoic acid (PABA), thereby preventing the synthesis of folic acid . This inhibition disrupts bacterial growth and replication, leading to the eventual death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate biosynthesis pathway. By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides required for DNA replication .
Pharmacokinetics
Sulfonamides in general are known for their excellent absorption and wide distribution throughout the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial growth and replication. This results in a bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, exposure to sunlight can lead to the degradation of sulfonamides, potentially reducing their effectiveness . Additionally, the pH of the environment can affect the ionization state of the compound, which may influence its absorption and distribution .
Safety and Hazards
While specific safety and hazard information for N-(4-bromophenyl)sulfamide was not found in the retrieved sources, general safety measures for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Biochemical Analysis
Biochemical Properties
N-(4-bromophenyl)sulfamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metallopeptidases, where the sulfamide group can engage with zinc ions at the enzyme’s active site . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic applications. Additionally, this compound has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, disrupting their normal function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it can inhibit the growth and proliferation by targeting specific enzymes involved in cell wall synthesis . In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involving zinc-dependent enzymes. This can lead to alterations in gene expression and cellular metabolism, affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s sulfamide group can form strong interactions with metal ions, such as zinc, in the active sites of enzymes. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and modulating enzyme activity . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with dosage. At lower doses, the compound can effectively inhibit bacterial infections without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including potential damage to liver and kidney tissues . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with enzymes. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and overall metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, allowing it to reach its target sites . Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can further direct this compound to specific organelles, affecting its biochemical properties and cellular effects .
Properties
IUPAC Name |
1-bromo-4-(sulfamoylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUOARQRACPGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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